N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide
Overview
Description
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a sulfanyl group, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Oxadiazole Ring: This can be achieved by reacting a hydrazide with a carboxylic acid derivative under dehydrating conditions.
Introduction of the Tetrahydronaphthalene Moiety: This step involves the reaction of the oxadiazole intermediate with a tetrahydronaphthalene derivative, often through nucleophilic substitution.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a suitable thiol reacts with the oxadiazole intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide can undergo various types of chemical reactions:
Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed for nucleophilic substitutions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives.
Substitution: Various benzyl-substituted derivatives.
Scientific Research Applications
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as a therapeutic agent due to its unique structural features.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex molecules.
Biological Studies: The compound can be used to study various biological processes and interactions due to its potential bioactivity.
Mechanism of Action
The mechanism of action of N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor Binding: It could interact with specific receptors, altering their activity and downstream signaling pathways.
Cellular Uptake: The compound may be taken up by cells and exert its effects intracellularly.
Comparison with Similar Compounds
Similar Compounds
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetamide: The parent compound.
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide: A similar compound with a thiadiazole ring instead of an oxadiazole ring.
N-benzyl-2-({5-[(5,6,7,8-tetrahydronaphthalen-2-yloxy)methyl]-1,3,4-oxadiazol-2-yl}thio)acetamide: A compound with a thioether linkage instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-benzyl-2-[[5-(5,6,7,8-tetrahydronaphthalen-2-yloxymethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c26-20(23-13-16-6-2-1-3-7-16)15-29-22-25-24-21(28-22)14-27-19-11-10-17-8-4-5-9-18(17)12-19/h1-3,6-7,10-12H,4-5,8-9,13-15H2,(H,23,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMYHCFVNOREMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)OCC3=NN=C(O3)SCC(=O)NCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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